2-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Description
2-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline (compound 28) is a sulfonamide derivative synthesized via a metal-free electrochemical method, yielding 52% after purification by column chromatography . Its structure features a tetrahydroisoquinoline core substituted at the 2-position with a 2,5-dimethoxyphenylsulfonyl group. Its synthesis emphasizes green chemistry principles, avoiding transition-metal catalysts, which distinguishes it from traditional sulfonamide preparation routes .
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-21-15-7-8-16(22-2)17(11-15)23(19,20)18-10-9-13-5-3-4-6-14(13)12-18/h3-8,11H,9-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCPRJDYCCYCAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325341 | |
| Record name | 2-(2,5-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644397 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
496015-65-7 | |
| Record name | 2-(2,5-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pictet-Spengler Cyclization
The Pictet-Spengler reaction is a cornerstone for constructing the tetrahydroisoquinoline scaffold. This method involves cyclizing phenethylamine derivatives with aldehydes or carbonyl equivalents under acidic conditions:
-
Substrate Preparation : A phenethylamine derivative (e.g., N -benzylphenethylamine) is treated with formaldehyde or its dimethyl acetal.
-
Cyclization : Conducted in HCl or H₂SO₄ (1–10 eq.) at 25–100°C for 12–24 hours.
-
Isolation : Neutralization with NaHCO₃ followed by extraction with dichloromethane (DCM).
Example :
Aryne Annulation Strategy
Advanced methods employ aryne intermediates for regioselective isoquinoline formation ():
-
Aryne Generation : Triflation of 2-(trimethylsilyl)phenyl triflate using CsF.
-
Annulation : Reaction with β-keto esters or enamides at 0°C to room temperature.
-
Hydrogenation : Pd/C or Rh catalysis under H₂ (1–3 atm) to reduce isoquinoline to tetrahydroisoquinoline.
Key Insight :
Sulfonylation of the Tetrahydroisoquinoline Core
Direct C(sp³)–H Sulfonylation
A metal-free approach using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) enables direct sulfonylation at the C(1) position ():
| Parameter | Value |
|---|---|
| Substrate | N-Boc-tetrahydroisoquinoline |
| Oxidant | DDQ (1.1 eq.) |
| Nucleophile | 2,5-Dimethoxyphenylsulfonyl chloride (2.5 eq.) |
| Solvent | DCM (0.1 M) |
| Additive | 4Å molecular sieves (120 mg/mmol) |
| Temperature | 25°C, 1 hour |
| Yield | 92–98% |
Mechanism :
Preyssler Heteropolyacid-Catalyzed Sulfonylation
Silica-supported Preyssler heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]/SiO₂) offers a reusable catalytic system ():
-
Reaction Setup :
-
Substrate: N-aralkylsulfonamide
-
Reagent: s-Trioxane (formaldehyde equivalent)
-
Catalyst: 0.5 mol% PASiO₂
-
Solvent: Toluene, 70°C, 6 hours
-
-
Yield : 88–94% with >95% purity.
-
Recyclability : Catalyst reused 5 times without significant activity loss.
Advantage : Eliminates stoichiometric acids, reducing waste.
Multi-Step Synthesis from Advanced Intermediates
Coupling-Hydrogenation Approach
A hybrid strategy merges cross-coupling and hydrogenation ():
-
Isoquinoline Coupling :
-
Substrates : Isoquinoline triflate and N-oxide derivative.
-
Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), K₂CO₃, dioxane, 90°C.
-
Product : Bis-isoquinoline (yield: 40–50%).
-
-
Diastereoselective Hydrogenation :
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Pictet-Spengler + DDQ | 92–98 | High regioselectivity | Requires acidic conditions |
| Preyssler Heteropolyacid | 88–94 | Recyclable catalyst | Limited to aryl sulfonamides |
| Aryne Annulation | 70–85 | Regiocontrol via substituents | Multi-step, costly reagents |
| Coupling-Hydrogenation | 40–50 | Access to complex analogs | Low yield in coupling step |
Scalability and Industrial Considerations
-
DDQ-Mediated Route : Demonstrated at 100-g scale with 90% yield ().
-
Catalytic Hydrogenation : Rhodium catalysts increase cost but enable enantioselectivity (up to 99% ee) for pharmaceutical applications.
-
Green Chemistry Metrics : Preyssler catalyst reduces E-factor by 30% compared to stoichiometric methods .
Scientific Research Applications
Neuroprotective Properties
Tetrahydroisoquinoline derivatives have been extensively studied for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's Disease (AD). The compound has shown promise in:
- Reducing Amyloid Plaque Formation : Research indicates that THIQ derivatives can downregulate amyloidogenic processing pathways, which are critical in the progression of Alzheimer's disease. Specifically, studies have demonstrated that certain THIQ compounds significantly reduce the concentration of amyloid-beta peptides, which are implicated in AD pathology .
- Antioxidative Effects : The compound has been associated with antioxidative properties that protect neuronal cells from oxidative stress. This is particularly relevant in conditions like intracerebral hemorrhage, where oxidative damage plays a significant role .
- Anti-inflammatory Actions : Inflammation is a key factor in neurodegeneration. THIQ derivatives have been reported to exhibit anti-inflammatory effects by modulating inflammatory pathways and reducing the expression of pro-inflammatory cytokines .
Pharmacological Applications
Beyond neuroprotection, 2-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has potential applications in various therapeutic areas:
- Anti-ulcer Activity : The compound has been noted for its ability to inhibit acid secretion and display anti-ulcer properties. This could be beneficial in treating gastric ulcers and related gastrointestinal disorders .
- Antimicrobial Activity : Some studies suggest that THIQ derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or treatments for infections .
Synthesis and Derivatives
The synthesis of this compound typically involves the Pictet-Spengler reaction using N-aralkylsulfonamides. This method has been optimized to yield high purity and efficiency while allowing for the recycling of catalysts used in the process . The structural versatility of THIQs allows for the development of various derivatives that may enhance specific pharmacological activities.
Case Studies and Research Findings
Several studies have documented the efficacy of THIQ derivatives in preclinical models:
- Alzheimer's Disease Models : In vitro studies using neuronal cell lines have shown that certain THIQ compounds can enhance cell viability and reduce apoptosis induced by amyloid-beta toxicity. For example, Dauricine (a related THIQ derivative) was found to significantly decrease amyloid plaque accumulation and improve cognitive function in AD models .
- Oxidative Stress Models : Research involving SH-SY5Y cells demonstrated that treatment with THIQ derivatives led to a marked reduction in markers of oxidative stress and improved cell survival rates under conditions mimicking oxidative damage .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 2-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline exerts its effects involves interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- This contrasts with brominated analogs (e.g., 3, 4), which may prioritize halogen-bonding interactions .
- Synthetic Methodology : 28 is synthesized electrochemically, avoiding metal catalysts common in cross-coupling reactions (e.g., Pd in compound 17 ), aligning with sustainable chemistry trends. In contrast, 18 and 20 rely on reductive amination or hydrogenation .
Physicochemical and Functional Comparisons
Table 2: Physicochemical Properties
Key Observations :
- Polarity : The sulfonyl group in 28 likely increases water solubility compared to brominated analogs like 3 , though less than basic amines (e.g., 20 as HCl salt) .
Biological Activity
The compound 2-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a member of the tetrahydroisoquinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- CAS Number : 31464-38-7
This compound features a sulfonyl group attached to a tetrahydroisoquinoline core, which is significant for its biological interactions.
Antifungal Properties
Recent studies have highlighted the antifungal activity of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives. In particular, derivatives of this class have shown significant antifungal effects against various species such as Aspergillus and Penicillium spp. The use of environmentally friendly catalysts in their synthesis has been noted to yield moderate to high effectiveness (35-91%) under mild conditions .
Neuropharmacological Effects
Tetrahydroisoquinolines are often investigated for their neuropharmacological properties. Research indicates that certain derivatives can modulate neurotransmitter systems and exhibit neuroprotective effects. For instance, compounds with similar structures have been studied for their potential in treating neurodegenerative diseases by influencing dopamine and norepinephrine levels in the brain .
Cytotoxicity and Anticancer Activity
The cytotoxic properties of tetrahydroisoquinoline derivatives have also been explored. Some studies suggest that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, the compound's ability to interact with cellular signaling pathways has been linked to its anticancer efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds from this class may act as inhibitors of catechol O-methyltransferase (COMT), affecting catecholamine metabolism and availability in the nervous system .
- Receptor Modulation : The interaction with neurotransmitter receptors has been suggested as a pathway through which these compounds exert their effects on mood and cognition.
- Antimicrobial Activity : The sulfonyl group enhances the compound's ability to penetrate microbial membranes, leading to increased antifungal activity against pathogenic fungi .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antifungal activity against Aspergillus spp., with MIC values indicating effective concentrations. |
| Study B | Explored neuroprotective effects in animal models of Parkinson's disease; showed potential in reducing neuroinflammation. |
| Study C | Investigated cytotoxic effects on various cancer cell lines; reported IC50 values indicating strong anticancer potential. |
Q & A
Q. What are the established synthetic routes for 2-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline, and how do reaction parameters (e.g., solvent, catalyst) affect yield?
- Methodological Answer: Synthesis typically involves cyclization of precursors such as dimethoxy-substituted benzaldehyde derivatives and sulfonamide-containing amines. For example, describes analogous routes for a methylsulfonyl-substituted tetrahydroisoquinoline, where cyclization under acidic or basic conditions (e.g., HCl/EtOH or NaH/THF) yields the core structure . Key parameters include:
-
Temperature: Higher temperatures (80–100°C) improve cyclization efficiency but may degrade sensitive functional groups.
-
Catalysts: Lewis acids (e.g., ZnCl₂) enhance electrophilic aromatic substitution for sulfonyl group incorporation.
-
Purification: Column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the pure product.
- Table 1: Comparison of Synthetic Routes from Analogous Compounds
| Precursor Type | Reaction Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Benzaldehyde derivative | HCl/EtOH, reflux | 65–72 | >95% | |
| Sulfonamide-amine | NaH/THF, 0°C→RT | 58–63 | 90–92% |
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer:
- NMR (¹H/¹³C): Essential for confirming the positions of methoxy (δ 3.7–3.9 ppm) and sulfonyl groups (downfield shifts due to electron-withdrawing effects).
- HRMS: Validates molecular formula (e.g., C₁₈H₂₀NO₅S⁺ requires m/z 362.1064).
- X-ray Crystallography: Resolves stereochemical ambiguities (see for tetrahydroisoquinoline derivatives analyzed via single-crystal diffraction) .
Advanced Research Questions
Q. How can researchers optimize the compound’s solubility and stability for in vitro pharmacological assays?
- Methodological Answer:
- Solubility: Use co-solvents (DMSO ≤1% v/v) or surfactants (e.g., Tween-80) in aqueous buffers. notes that sulfonyl groups enhance hydrophilicity compared to methylsulfonyl analogs .
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust pH to 6–7 to minimize hydrolysis of the sulfonyl group.
Q. What mechanistic hypotheses explain the antitumor activity of tetrahydroisoquinoline derivatives, and how can they be tested for this compound?
- Methodological Answer:
- Hypothesis: Sulfonyl and dimethoxy groups may inhibit topoisomerase II or induce apoptosis via reactive oxygen species (ROS) generation (see for neurotoxic and antitumor mechanisms in related compounds) .
- Testing Strategies:
- Enzyme Inhibition Assays: Measure IC₅₀ against purified topoisomerase II.
- ROS Detection: Use fluorescent probes (e.g., DCFH-DA) in cancer cell lines (e.g., HeLa).
Q. How should contradictory data on biological activity across studies be addressed?
- Methodological Answer:
-
Source Analysis: Compare assay conditions (e.g., cell line variability, compound purity). highlights discrepancies in IC₅₀ values due to differing impurity profiles .
-
Validation: Reproduce experiments with orthogonal methods (e.g., ATP-based viability assays vs. apoptosis markers).
- Table 2: Case Study of Data Contradiction Resolution
| Study | Reported IC₅₀ (μM) | Assay Type | Purity (%) | Resolution Strategy |
|---|---|---|---|---|
| A | 12.3 | MTT assay | 95 | Re-test with LC-MS-pure compound |
| B | 28.7 | Flow cytometry | 88 | Validate via caspase-3 activation assay |
Synthesis & Analytical Challenges
Q. What strategies mitigate side reactions during sulfonyl group introduction?
- Methodological Answer:
- Protecting Groups: Temporarily block methoxy groups with acetyl during sulfonation to prevent electrophilic over-substitution.
- Low-Temperature Control: Add sulfonating agents (e.g., SO₃·Py complex) at −20°C to reduce dimerization (analogous to ) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer:
- Docking Studies: Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1XYZ). supports modeling neurotoxicity via dopamine receptor binding .
- MD Simulations: Assess binding stability over 100 ns trajectories (GROMACS/AMBER).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
